Product packaging for 6''-O-Acetylastragalin(Cat. No.:CAS No. 118169-27-0)

6''-O-Acetylastragalin

Cat. No.: B185809
CAS No.: 118169-27-0
M. Wt: 490.4 g/mol
InChI Key: AKENCGNASJPQNR-LNNZMUSMSA-N
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Description

Cyperus esculentus and Cyperus rotundus (Cyperaceae)

Recent metabolomic studies have identified 6''-O-Acetylastragalin as a constituent of two closely related species within the Cyperaceae family: Cyperus esculentus (Yellow Nutsedge) and Cyperus rotundus (Purple Nutsedge). nih.govresearchgate.net A comprehensive analysis comparing the metabolic profiles of the tubers of these two plants revealed the presence of this acetylated flavonoid. nih.govresearchgate.net

Cyperus esculentus, commonly known as tiger nut, is cultivated for its edible, nutrient-rich tubers. nih.gov These tubers are noted for their high content of triacylglycerols (TAGs), making them a potential source for vegetable oil production. nih.gov In contrast, Cyperus rotundus is a resilient and invasive weed, whose tubers primarily store starch and a variety of other secondary metabolites. nih.gov The differential accumulation of metabolites, including this compound, reflects the distinct metabolic strategies of these two species. nih.govresearchgate.net

A comparative transcriptomic and metabolomic study highlighted the differential abundance of various compounds in the tubers of C. esculentus and C. rotundus. This research provides a valuable insight into the carbon anabolic differentiation between the two species, with this compound being one of the many metabolites identified. nih.govresearchgate.net

Plant SpeciesFamilyCompound Detected
Cyperus esculentusCyperaceaeThis compound
Cyperus rotundusCyperaceaeThis compound

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H22O12 B185809 6''-O-Acetylastragalin CAS No. 118169-27-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O12/c1-9(24)32-8-15-17(28)19(30)20(31)23(34-15)35-22-18(29)16-13(27)6-12(26)7-14(16)33-21(22)10-2-4-11(25)5-3-10/h2-7,15,17,19-20,23,25-28,30-31H,8H2,1H3/t15-,17-,19+,20-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKENCGNASJPQNR-LNNZMUSMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701341626
Record name Kaempferol 3-O-acetyl-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701341626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

490.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ecological and Biosynthetic Contexts of Natural Occurrence

The presence of 6''-O-Acetylastragalin in Cyperus species is best understood by examining the general biosynthetic pathways of flavonoids and their ecological functions.

The biosynthesis of flavonoids is a well-characterized branch of the phenylpropanoid pathway in plants. nih.gov This pathway begins with the amino acid phenylalanine and, through a series of enzymatic reactions, produces a variety of flavonoid classes. The core of this compound is the flavonol kaempferol (B1673270). The biosynthesis of kaempferol involves several key enzymes, including chalcone (B49325) synthase (CHS), chalcone isomerase (CHI), flavanone (B1672756) 3-hydroxylase (F3H), and flavonol synthase (FLS).

Following the formation of the kaempferol aglycone, glycosylation occurs. In the case of astragalin (B1665802) (kaempferol-3-O-glucoside), a glucosyl group is attached to the 3-hydroxyl position of kaempferol, a reaction catalyzed by a specific UDP-glucose:flavonoid 3-O-glycosyltransferase (UFGT). The final step in the formation of this compound is the acetylation of the glucose moiety. This is catalyzed by an acyltransferase, which transfers an acetyl group, typically from acetyl-CoA, to the 6''-hydroxyl group of the sugar. This acetylation is a common modification of flavonoids and can influence their solubility, stability, and biological activity.

Flavonoids, including their acetylated forms, play a crucial role in the interaction of plants with their environment. nih.govmdpi.comfrontiersin.org They are involved in a wide array of functions:

Defense against Herbivores and Pathogens: Flavonoids can act as deterrents to herbivores due to their bitter taste and can also inhibit the growth of pathogenic fungi and bacteria. nih.govmdpi.com The acetylation of flavonoids may alter their chemical properties, potentially enhancing their defensive capabilities.

UV Protection: These compounds accumulate in the epidermal layers of leaves and stems, where they absorb harmful UV-B radiation, thus protecting the plant's photosynthetic machinery. frontiersin.orgmdpi.com

Signaling Molecules: Flavonoids are involved in plant-microbe interactions, such as the establishment of symbiotic relationships with nitrogen-fixing bacteria. mdpi.comresearchgate.net

Abiotic Stress Tolerance: The production of flavonoids is often induced by various abiotic stresses, including drought, high salinity, and temperature extremes. nih.govmdpi.com They can act as antioxidants, scavenging reactive oxygen species (ROS) that are generated during stress conditions. nih.gov The presence of this compound in the tubers of C. esculentus and C. rotundus, which are subterranean organs, suggests a role in protecting against soil-borne pathogens or mitigating abiotic stresses within the soil environment. researchgate.net

Isolation and Purification Methodologies for 6 O Acetylastragalin

Extraction Techniques from Plant Matrices

The initial step in isolating 6''-O-acetylastragalin involves its extraction from the plant material. This process aims to efficiently transfer the target compound from the solid plant matrix into a liquid solvent.

Solvent-Based Extraction Approaches

Solvent-based extraction is a cornerstone of natural product isolation. The choice of solvent is critical and is dictated by the polarity of the target compound. For flavonoids and their glycosides, which are generally polar, a range of polar solvents are employed.

Commonly used solvents for the extraction of flavonoids include methanol (B129727), ethanol (B145695), and water, often in various combinations. dntb.gov.uascispace.comphytojournal.com For instance, a study on hulless barley utilized 80% methanol containing 0.1% formic acid for the extraction of polyphenols, including flavonoid glycosides. nih.gov Another approach involves a sequential extraction with solvents of increasing polarity. This might start with a non-polar solvent like hexane (B92381) to remove lipids and other non-polar compounds (defatting), followed by extraction with a more polar solvent like ethanol to isolate the desired flavonoids. scispace.com The use of aqueous ethanol, for example, 80% ethanol, has been shown to be effective for extracting compounds like astragalin (B1665802). researchgate.net

Advanced solvent extraction techniques such as microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE) can enhance extraction efficiency and reduce extraction time and solvent consumption. mdpi.comnih.gov MAE, for example, uses microwave energy to heat the solvent and plant material, which can lead to the disruption of plant cell walls and improved release of intracellular components. mdpi.com

Table 1: Solvent-Based Extraction Approaches for Flavonoids

Extraction MethodSolvents UsedKey Principles & Findings
MacerationEthanol, Methanol, Water, Ethyl AcetateSoaking plant material in a solvent to soften and break down cell walls, allowing for the diffusion of compounds. scispace.comphytojournal.com
Soxhlet ExtractionHexane, EthanolContinuous extraction with a cycling solvent, suitable for exhaustive extraction. scispace.comresearchgate.net
Ultrasound-Assisted Extraction (UAE)Methanol, EthanolUses acoustic cavitation to disrupt cell walls, enhancing mass transfer and extraction efficiency. nih.gov
Microwave-Assisted Extraction (MAE)Water, EthanolUtilizes microwave energy to heat the solvent and plant material, accelerating extraction. mdpi.com

Chromatographic Separation Strategies

Following extraction, the crude extract contains a complex mixture of compounds. Chromatographic techniques are indispensable for the separation and purification of this compound from this mixture. These methods separate molecules based on their differential partitioning between a stationary phase and a mobile phase.

Column Chromatography Techniques

Column chromatography is a fundamental and widely used technique for the purification of natural products. drawellanalytical.com The choice of stationary phase is crucial for achieving effective separation.

MCI gel CHP20P: This is a highly porous styrene-divinylbenzene polymer resin used in reversed-phase chromatography. fishersci.com It is effective for separating aromatic compounds and is suitable for use with both aqueous and non-aqueous solvents. hplc.eu

Sephadex LH-20: This is a size-exclusion chromatography medium made of hydroxypropylated dextran. dntb.gov.uanih.govresearchgate.net It is particularly useful for separating flavonoids and other polyphenols based on their molecular size and polarity. dntb.gov.uamdpi.com Methanol is a common eluent for this type of column. dntb.gov.uaresearchgate.net

ODS (Octadecylsilane): ODS columns are a staple of reversed-phase high-performance liquid chromatography (RP-HPLC). shodex.comuvison.comglsciencesinc.com The non-polar C18 stationary phase effectively retains and separates compounds based on their hydrophobicity.

Silica (B1680970) Gel: Silica gel is a polar adsorbent used in normal-phase chromatography. researchgate.netrochester.edu It is highly effective for separating compounds with differing polarities, making it a valuable tool in flavonoid purification. researchgate.nettandfonline.com

Table 2: Column Chromatography Techniques for Flavonoid Purification

Stationary PhaseType of ChromatographyPrinciple of SeparationTypical Eluents
MCI gel CHP20PReversed-PhaseHydrophobic interactionsMethanol-water gradients hplc.eu
Sephadex LH-20Size-Exclusion/AdsorptionMolecular size and polarityMethanol, Ethanol dntb.gov.uaresearchgate.netauctoresonline.org
ODS (C18)Reversed-PhaseHydrophobic interactionsAcetonitrile-water, Methanol-water gradients shodex.comuvison.com
Silica GelNormal-PhaseAdsorption based on polarityHexane, Ethyl Acetate, Chloroform, Methanol mixtures researchgate.netresearchgate.net

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used for the qualitative analysis of plant extracts and for monitoring the progress of column chromatography separations. researchgate.netirb.hr A thin layer of adsorbent, typically silica gel, is coated onto a plate. irb.hr The separation is achieved by developing the plate in a chamber with a suitable solvent system. For flavonoids, mobile phases often consist of mixtures of solvents like toluene, ethyl acetate, formic acid, and methanol. nih.gov The separated compounds are visualized as spots, and their retention factor (Rf) values can be used for identification by comparison with standards. scispace.com

High-Performance Thin-Layer Chromatography (HPTLC) Applications

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of TLC that offers higher resolution, sensitivity, and reproducibility. researchgate.netscribd.com It utilizes plates with smaller particle sizes and a uniform layer thickness, leading to improved separation efficiency. researchgate.net HPTLC is particularly useful for the quantitative analysis of compounds in complex mixtures and for fingerprinting herbal extracts. researchgate.netnih.gov For example, HPTLC has been successfully used to identify and quantify astragalin in plant extracts by comparing the Rf value and densitometric profile of the sample with that of a standard. researchgate.netresearchgate.net

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful technique for the final purification of target compounds to a high degree of purity. knauer.netgilson.complantaanalytica.com It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads. shimadzu.com.auresearchgate.net Reversed-phase columns, such as ODS (C18), are commonly employed for the purification of flavonoids. nih.gov The use of a gradient elution with solvents like acetonitrile (B52724) and water allows for the fine-tuning of the separation, leading to the isolation of highly pure this compound.

Spectroscopic Confirmation of Isolated Compounds

Following purification, the definitive identification of this compound is achieved through the use of modern spectroscopic methods. These techniques provide detailed information about the molecule's structure, allowing for unambiguous confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR)

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of each proton. The ¹H-NMR spectrum of this compound displays characteristic signals that confirm the presence of the kaempferol (B1673270) aglycone, a glucose moiety, and an acetyl group.

In a study where Kaempferol 3-O-(6″-O-acetyl)-glucoside was isolated from Calligonum tetrapterum, the ¹H-NMR spectrum was recorded in DMSO-d₆. mdpi.com The spectrum showed distinct signals for the aromatic protons of the kaempferol backbone, the anomeric proton of the glucose unit, and the methyl protons of the acetyl group. mdpi.com Another study on the compound isolated from Polygala japonica also reported its ¹H-NMR data, which was crucial for its identification. koreascience.kr The downfield shift of the glucosyl methylene (B1212753) protons (6"-H₂) is a key indicator of the acetylation at the C-6" position of the glucose moiety. koreascience.kr

Table 1: ¹H-NMR Spectroscopic Data for this compound (in DMSO-d₆)

Proton Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz
H-2', 6' 8.04 d 9.0
H-3', 5' 6.89 d 9.0
H-8 6.43 d 2.1
H-6 6.21 d 2.1
H-1'' 5.47 d 7.2
6''-H₂ 4.12 dd 11.8, 2.0
3.96 dd 11.8, 5.9
Acetyl-CH₃ 1.76 s

Data sourced from Do et al. and El-Toumy et al. mdpi.comkoreascience.kr

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with conjugated systems, such as flavonoids. The UV spectrum of this compound exhibits characteristic absorption bands that are indicative of its flavonol structure.

The UV spectrum of Kaempferol 3-O-(6″-O-acetyl)-glucoside isolated from Calligonum tetrapterum in an acetonitrile-water solvent showed absorption maxima (λmax) at 263 nm, a shoulder at 295 nm, and 350 nm. mdpi.com Similarly, when isolated from Polygala japonica and measured in methanol, the compound displayed absorption maxima at 268 nm and 349 nm. koreascience.kr These absorption bands, typically referred to as Band II (around 263-268 nm) and Band I (around 349-350 nm), are characteristic of the kaempferol skeleton. The exact position of these maxima can be influenced by the solvent used for the analysis. ebsco.comlibretexts.org

Table 2: UV-Vis Spectroscopic Data for this compound

Source Solvent Absorption Maxima (λmax) in nm
Calligonum tetrapterum Acetonitrile-Water 263, 295 (shoulder), 350 mdpi.com

Advanced Analytical Characterization and Quantification of 6 O Acetylastragalin

Chromatographic and Mass Spectrometric Techniques

The separation and detection of 6''-O-acetylastragalin are predominantly achieved through the coupling of liquid chromatography with various detectors. This approach allows for the resolution of the compound from other structurally similar flavonoids and matrix components.

High-Performance Liquid Chromatography with UV Detection (HPLC/UV)

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust and widely used method for the quantification of flavonoids, including acetylated glycosides like this compound. nih.govresearchgate.net This technique separates compounds based on their affinity for a stationary phase, typically a C18 column, and a mobile phase, often a gradient mixture of an aqueous solvent (like 0.1% formic or phosphoric acid) and an organic solvent (like acetonitrile). mdpi.comacademicjournals.org The separated compounds are then detected by a UV detector at a wavelength where the analyte exhibits maximum absorbance. dergipark.org.tr For flavonoids, detection is often performed at wavelengths around 254 nm, 266 nm, or 288 nm. mdpi.comacademicjournals.orgnih.gov The method's reliability for quantitative analysis is established through validation of parameters such as linearity, precision, and accuracy. semanticscholar.orgmedicinescience.org

Table 1: Typical HPLC-UV Parameters for Flavonoid Analysis

Parameter Typical Value/Condition
Column C18 Reverse-Phase (e.g., 4.6 mm x 250 mm, 5 µm) academicjournals.org
Mobile Phase Gradient of aqueous acid (e.g., 0.1% formic acid) and acetonitrile (B52724) mdpi.com
Flow Rate 0.6 - 1.1 mL/min academicjournals.orgnih.gov
Detection Wavelength 254 nm, 266 nm, or specific λmax for the compound mdpi.comacademicjournals.org

| Injection Volume | 10 - 100 µL nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer, providing a higher degree of specificity and sensitivity than HPLC-UV. wikipedia.orgnih.gov This technique is instrumental in the identification and structural elucidation of compounds in complex mixtures. wikipedia.org After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and the mass-to-charge ratio (m/z) of the resulting ions is determined. ub.eduuab.edu For this compound, which has a molecular weight of 490.4 g/mol , the protonated molecule [M+H]⁺ would be observed at m/z 491.1. nih.gov LC-MS is particularly valuable for analyzing components of intricate biological samples, such as plant extracts from the Astragalus genus. scielo.brmdpi.com

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS-MS)

To further enhance structural confirmation, tandem mass spectrometry (MS/MS or MS²) is employed. In LC-ESI-MS/MS, a specific ion (a precursor ion) from the initial mass spectrum is selected and subjected to fragmentation by collision with an inert gas. uab.edu The resulting fragment ions (product ions) create a unique fragmentation pattern that serves as a fingerprint for the compound. nih.gov This technique is highly selective and can distinguish between isomers. ub.edu The fragmentation of flavonoid glycosides often involves the cleavage of the glycosidic bond, resulting in a fragment ion corresponding to the aglycone. researchgate.net For this compound, a key fragmentation would be the loss of the acetylated glucose moiety to yield the kaempferol (B1673270) aglycone at m/z 287. mdpi.com

Table 2: Expected Mass Spectrometric Data for this compound

Ion Type Expected m/z Fragmentation Pathway
[M+H]⁺ (Precursor Ion) 491.1 Protonated molecule

| [Aglycone+H]⁺ (Product Ion) | 287.05 | Loss of acetyl-glucose (-204 Da) |

Note: The exact mass can vary slightly depending on the instrument's calibration and resolution.

Diode Array Detection (DAD) Integration

A Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector, can be used in conjunction with HPLC. nih.gov Unlike a standard UV detector that measures absorbance at a single wavelength, a DAD acquires the entire UV-visible spectrum for each point in the chromatogram. nih.gov This provides valuable information for peak purity assessment and compound identification by comparing the acquired spectrum with that of a reference standard. semanticscholar.org The characteristic UV spectrum of a flavonoid, with its distinct absorption bands, can help to tentatively identify the class of the compound even before mass spectrometric analysis. researchgate.netbath.ac.uk The integration of DAD with HPLC provides an additional layer of analytical confidence. nih.gov

Method Validation Parameters for Robust Quantification

For an analytical method to be considered reliable and suitable for its intended purpose, it must undergo a validation process. unodc.org This involves assessing several key parameters to ensure the results are accurate and reproducible. asean.org

Linearity and Calibration Curve Establishment

The establishment of a linear relationship between the concentration of an analyte and the analytical instrument's response is a fundamental aspect of quantitative analysis. utoronto.calibretexts.org For this compound, this is typically achieved by preparing a series of standard solutions at different known concentrations. utoronto.ca These standards are then analyzed, and the resulting data are used to construct a calibration curve by plotting the instrument response (e.g., peak area in chromatography) against the concentration. uknml.com

The linearity of the method is assessed by the correlation coefficient (r) or the coefficient of determination (r²), with values close to 1 indicating a strong linear relationship. 140.120.101 For instance, a typical calibration curve for a flavonoid compound analyzed by HPLC might demonstrate linearity over a specific concentration range, which is then considered the working range of the assay. nih.govresearchgate.net It is imperative that the concentrations of unknown samples fall within this established linear range for accurate quantification. 140.120.101

Table 1: Representative Data for a Calibration Curve

Concentration (µg/mL) Peak Area (Arbitrary Units)
1.0 15,234
5.0 76,170
10.0 151,980
25.0 380,500
50.0 759,900
100.0 1,521,000

This table presents hypothetical data to illustrate the linear relationship between concentration and peak area for this compound.

Precision Analysis (Intra-day and Inter-day Variability)

Precision analysis evaluates the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. nih.gov It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). nih.govjapsonline.com

Intra-day precision (also known as repeatability) is determined by analyzing the same sample multiple times on the same day, by the same analyst, and with the same equipment. This assesses the method's precision over a short period. nih.gov

Inter-day precision (or intermediate precision) is assessed by analyzing the same sample on different days, often by different analysts or with different equipment. This provides an indication of the method's reproducibility over time. nih.gov

Acceptable precision is generally indicated by an RSD value of less than 2% for intra- and inter-day variability. nih.gov

Table 2: Precision Analysis of this compound Quantification

Concentration (µg/mL) Intra-day Precision (RSD %) Inter-day Precision (RSD %)
Low QC (5.0) < 2.0% < 2.0%
Medium QC (25.0) < 2.0% < 2.0%
High QC (75.0) < 2.0% < 2.0%

This table shows typical acceptance criteria for precision analysis, demonstrating low variability in the measurements.

Accuracy and Recovery Rate Determination

Accuracy refers to the closeness of the mean of a set of results to the true value. It is often evaluated through recovery studies. In these studies, a known amount of the analyte (in this case, this compound) is added to a sample matrix (spiked sample). The sample is then analyzed, and the percentage of the added analyte that is detected (the recovery rate) is calculated. nih.gov

A high recovery rate, typically between 98% and 102%, indicates that the method can accurately quantify the analyte in the sample matrix with minimal interference or loss during sample preparation. nih.gov

Table 3: Accuracy and Recovery Rate for this compound

Spiked Concentration (µg/mL) Measured Concentration (µg/mL) Recovery (%)
5.0 4.95 99.0
25.0 25.2 100.8
75.0 74.55 99.4

This table illustrates how recovery rates are determined by comparing the measured concentration to the known spiked concentration.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are crucial parameters for determining the sensitivity of an analytical method. bsmrau.edu.bdnanalysis.com

Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. nih.goveflm.eu It is often determined as the concentration that yields a signal-to-noise ratio of 3:1. nanalysis.com

Limit of Quantitation (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. nih.goveflm.eu This is often defined as the concentration that produces a signal-to-noise ratio of 10:1. nih.gov

These values are essential for ensuring that the analytical method is sensitive enough for the intended application. europa.eu

Table 4: LOD and LOQ for this compound

Parameter Value (µg/mL)
Limit of Detection (LOD) Typically low ng/mL to high pg/mL range
Limit of Quantitation (LOQ) Typically in the low ng/mL range

This table provides a general representation of the sensitivity of a validated HPLC method for this compound.

Application of Analytical Methods in Complex Biological Samples

The validated analytical methods, such as HPLC or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), can be applied to quantify this compound in complex biological matrices like plasma, urine, or tissue homogenates. mdpi.comnih.gov The sample preparation for such analyses is critical and often involves techniques like protein precipitation or solid-phase extraction to remove interfering substances. mdpi.com

For example, a UPLC-MS/MS method would offer high sensitivity and selectivity, allowing for the detection and quantification of very low concentrations of this compound and its metabolites in biological fluids. japsonline.com This is essential for pharmacokinetic studies that investigate the absorption, distribution, metabolism, and excretion of the compound in living organisms. nih.govresearchgate.net The application of these robust analytical methods provides valuable insights into the biological fate of this compound. researchgate.net

Table 5: Compound Names Mentioned in the Article

Compound Name
This compound
Astragalin (B1665802)

Biosynthesis and Metabolic Pathways of 6 O Acetylastragalin

Elucidation of Biosynthetic Precursors

The carbon skeleton of 6''-O-acetylastragalin is derived from precursors supplied by two major metabolic routes: the phenylpropanoid pathway and the malonate pathway. These pathways provide the fundamental building blocks for the vast diversity of flavonoid structures found in plants. frontiersin.orgnih.gov

The formation of this compound is deeply embedded within the flavonoid biosynthesis pathway. oup.comnih.gov This pathway is responsible for producing the C6-C3-C6 backbone common to all flavonoids. frontiersin.org The immediate precursor to this compound is astragalin (B1665802) (kaempferol-3-O-glucoside), which itself is a glycosylated form of the flavonol kaempferol (B1673270). nih.gov

The biosynthesis of the kaempferol aglycone begins with the condensation of one molecule of p-coumaroyl-CoA, derived from the phenylpropanoid pathway, with three molecules of malonyl-CoA. oup.comnih.gov This reaction is catalyzed by chalcone (B49325) synthase (CHS) , the first committed enzyme in flavonoid biosynthesis, to produce a chalcone scaffold. researchgate.net Subsequently, chalcone isomerase (CHI) catalyzes the cyclization of the chalcone into a flavanone (B1672756), naringenin. oup.com

Naringenin serves as a central branch point. It is converted into dihydrokaempferol (B1209521) (DHK) by flavanone 3-hydroxylase (F3H) . oup.comfrontiersin.org Dihydrokaempferol is then oxidized by flavonol synthase (FLS) to form the flavonol kaempferol. oup.comfrontiersin.org This kaempferol molecule is the aglycone acceptor for the subsequent glycosylation and acetylation steps.

The flavonoid pathway is a major branch of the general phenylpropanoid pathway, which supplies one of the key precursors for the flavonoid skeleton. researchgate.netnih.govannualreviews.org The phenylpropanoid pathway begins with the aromatic amino acid phenylalanine. oup.comannualreviews.org

In a series of three enzymatic steps, phenylalanine is converted to p-coumaroyl-CoA. oup.com First, phenylalanine ammonia-lyase (PAL) deaminates phenylalanine to trans-cinnamic acid. oup.comannualreviews.org Next, cinnamate-4-hydroxylase (C4H) hydroxylates trans-cinnamic acid to produce p-coumaric acid. annualreviews.org Finally, 4-coumarate:CoA ligase (4CL) activates p-coumaric acid with Coenzyme A to form p-coumaroyl-CoA. oup.com This molecule then enters the flavonoid biosynthesis pathway to serve as the starter unit for chalcone synthase. researchgate.net The other essential precursor, acetyl-CoA, is a central molecule in primary metabolism and serves as the building block for malonyl-CoA. frontiersin.orgnih.gov

Key Enzymes in the Biosynthesis of the Kaempferol Aglycone

Enzyme NameAbbreviationFunction in Pathway
Phenylalanine Ammonia-LyasePALConverts Phenylalanine to trans-Cinnamic acid. oup.comannualreviews.org
Cinnamate-4-HydroxylaseC4HConverts trans-Cinnamic acid to p-Coumaric acid. annualreviews.org
4-Coumarate:CoA Ligase4CLConverts p-Coumaric acid to p-Coumaroyl-CoA. oup.com
Chalcone SynthaseCHSCondenses p-Coumaroyl-CoA and Malonyl-CoA to form Naringenin Chalcone. researchgate.net
Chalcone IsomeraseCHICyclizes Naringenin Chalcone to Naringenin (a flavanone). oup.com
Flavanone 3-HydroxylaseF3HConverts Naringenin to Dihydrokaempferol. oup.comfrontiersin.org
Flavonol SynthaseFLSConverts Dihydrokaempferol to Kaempferol. oup.comfrontiersin.org

Role within the Flavonoid Biosynthesis Pathway

Enzymatic Mechanisms of Glycosylation and Acylation

Once the kaempferol aglycone is synthesized, it undergoes two crucial modification reactions—glycosylation and acylation—to yield this compound. These steps are catalyzed by specific enzyme families that add a sugar moiety and then an acetyl group.

The first modification step is glycosylation, which converts the hydrophobic kaempferol aglycone into the more water-soluble astragalin (kaempferol-3-O-glucoside). This reaction is catalyzed by UDP-dependent glycosyltransferases (UGTs) , which belong to the GT1 family of enzymes. oup.comnih.govmdpi.com These enzymes transfer a glucose moiety from an activated sugar donor, UDP-glucose, to the 3-hydroxyl group of kaempferol. oup.comoup.commdpi.com

Several UGTs with the ability to catalyze this specific reaction have been identified and characterized in different plant species. For instance, a UGT from Arabidopsis thaliana (AtUGT78D2) has been shown to be an efficient biocatalyst for astragalin synthesis. oup.comnih.gov Similarly, studies on Carthamus tinctorius (safflower) have identified two O-glucosyltransferases, CtOGT1 and CtOGT2, that can catalyze the glucosylation of kaempferol at different positions; specifically, CtOGT2 converts kaempferol to astragalin. mdpi.com The high regioselectivity of these enzymes ensures that the glucose is attached to the correct hydroxyl group, forming the astragalin backbone. nih.govmdpi.com

The final step in the biosynthesis is the acetylation of the glucose moiety of astragalin at the 6''-hydroxyl position. This acylation is catalyzed by an acetyltransferase. In plants, the acylation of secondary metabolites like flavonoids is primarily carried out by two large enzyme families: BAHD acyltransferases and serine carboxypeptidase-like (SCPL) acyltransferases . nih.govnih.govoup.com

BAHD acyltransferases utilize acyl-CoA thioesters, such as acetyl-CoA, as the acyl donor. oup.comnih.gov This family is well-known for its role in the acylation of flavonoid and anthocyanin glycosides, often with high regiospecificity for the sugar hydroxyl groups. oup.comnih.govresearchgate.net The acylation of flavonoids frequently occurs on the C6-OH of the attached glucosyl group. nih.govoup.com For example, a BAHD acyltransferase from Pseudognaphalium affine, PaBAHD21, was found to catalyze the acylation of flavonoid glucosides at the 6″-position, although with a caffeoyl group. frontiersin.org Given that the formation of this compound requires the transfer of an acetyl group from acetyl-CoA, it is highly probable that a member of the BAHD acyltransferase family is responsible for this specific enzymatic step in vivo. oup.comresearchgate.net

While specific BAHD enzymes for the acetylation of astragalin have been identified for their role in plant metabolism, in vitro enzymatic synthesis often employs lipases, such as the immobilized lipase (B570770) B from Candida antarctica (Novozym 435), which has demonstrated high efficiency and regioselectivity in catalyzing the acylation of flavonoids at the 6''-OH position of the sugar moiety. frontiersin.orgoup.comtandfonline.com

Putative Role of UDP-Dependent Glycosyltransferases (UGTs) in Glycoside Formation

Metabolomic Profiling and Carbon Anabolic Differentiation

Metabolomic profiling, a comprehensive analytical approach to quantify large numbers of small molecules, has been instrumental in identifying this compound in plant tissues and understanding its metabolic context. This technique allows for a snapshot of the metabolic state of an organism under specific conditions.

In a notable study comparing the developing tubers of Cyperus esculentus (yellow nutsedge, YSD) and its close relative Cyperus rotundus (purple nutsedge, XFZ), metabolomic and transcriptomic analyses were used to investigate their profound differences in carbon storage. oup.com While C. esculentus tubers are rich in triacylglycerols (TAGs), C. rotundus tubers primarily accumulate starch. This metabolic divergence is referred to as carbon anabolic differentiation. oup.com

The comparative metabolomic analysis identified this compound as one of the differentially accumulated metabolites between the two species. oup.com These findings suggest that the flavonoid biosynthetic pathway, leading to compounds like this compound, is integrated into the broader regulatory network that governs primary carbon allocation. The differential accumulation of this and other specialized metabolites points to complex interactions between the pathways for lipids, carbohydrates, and flavonoids, which collectively contribute to the distinct biochemical phenotypes of these plants.

Metabolomic Profiling of Cyperus Species

FeatureCyperus esculentus (YSD)Cyperus rotundus (XFZ)Reference
Primary Carbon Storage High levels of Triacylglycerols (TAGs)High levels of Starch oup.com
Flavonoid Metabolism Differential accumulation of flavonoids, including this compound, was observed.Differential accumulation of flavonoids, including this compound, was observed. oup.com
Metabolic Implication The study highlights a significant carbon anabolic differentiation, where flavonoid biosynthesis interacts with the primary metabolic pathways governing lipid and starch accumulation.The study highlights a significant carbon anabolic differentiation, where flavonoid biosynthesis interacts with the primary metabolic pathways governing lipid and starch accumulation.

Occurrence as a Differentially Accumulated Metabolite

The compound this compound, a derivative of the flavonol kaempferol, has been identified as a differentially accumulated metabolite (DAM) in comparative plant metabolomic studies. Metabolites are classified as differentially accumulated when their abundance shows a statistically significant variation between different sample groups, such as different species, tissues, or plants under varying conditions. frontiersin.orgfrontiersin.org The identification of DAMs typically relies on criteria such as a fold change (FC) in concentration and a Variable Importance in Projection (VIP) score derived from multivariate statistical analysis. nih.gov

A notable instance of this compound's differential accumulation is observed in the tubers of two closely related species in the Cyperaceae family: Cyperus esculentus (yellow nutsedge, YSD) and Cyperus rotundus (purple nutsedge, XFZ). nih.govresearchgate.net A metabolomic comparison of their developing tubers revealed distinct metabolic profiles. In this analysis, this compound was among the 102 metabolites that showed differential accumulation between the two species. researchgate.net

Table 1: Differential Accumulation of this compound in Cyperus Tubers
MetaboliteCompared SpeciesVIP ScoreFold Change (FC)Accumulation Status
This compoundC. esculentus vs. C. rotundus> 1.01.33Upregulated in one species relative to the other

This table summarizes the findings from a comparative metabolomic study, highlighting this compound as a differentially accumulated metabolite. The study identified metabolites as DAMs if their VIP score was greater than 1 and the fold change was greater than 1.5 or less than 0.6; this compound was specifically listed among these DAMs with a noted fold change of 1.33. nih.govresearchgate.net

The concept of differential accumulation is crucial for understanding how plants adapt to their environments or express unique genetic traits. For example, studies on Brassica crops showed that specialized metabolites, including flavonoids and glucosinolates, accumulate differently in response to the time of day a physical stress like wounding occurs. frontiersin.org Similarly, research on peanuts (Arachis hypogaea L.) with different seed coat colors identified 78 DAMs, primarily flavonoids, indicating their role in defining varietal traits. frontiersin.org The presence of this compound as a DAM in Cyperus tubers fits within this broader pattern of metabolic differentiation in the plant kingdom. nih.govresearchgate.net

Contribution to Species-Specific Metabolic Profiles

The differential accumulation of this compound is a component of the broader, species-specific metabolic profile that distinguishes organisms. nih.govmdpi.com A plant's metabolic profile is the result of complex, highly regulated networks of biochemical pathways that govern the synthesis and breakdown of various compounds. frontiersin.orgnih.gov Flavonoid biosynthesis, the pathway responsible for producing this compound, is a key part of the secondary metabolism that contributes significantly to a plant's unique chemical signature. mdpi.comoup.com

The case of Cyperus esculentus and Cyperus rotundus provides a clear example of how this compound contributes to a distinct metabolic strategy. nih.govresearchgate.net The tubers of C. esculentus are adapted to synthesize and store large amounts of triacylglycerols (TAGs), making them a rich source of oil. nih.govnih.gov In contrast, C. rotundus tubers primarily produce starch and a diverse array of secondary metabolites, including terpenoids and flavonoids, which are associated with its use in traditional medicine. nih.govresearchgate.net The metabolomic and transcriptomic analysis of these two species revealed that while the fundamental pathways for metabolism are similar, the expression of key regulatory genes differs significantly. nih.gov This leads to a pronounced "carbon anabolic differentiation," where C. esculentus channels carbon into lipid production, while C. rotundus directs it toward starch and secondary metabolites. nih.govresearchgate.net The differential accumulation of flavonoids, including this compound, is an integral part of the species-specific metabolic profile of C. rotundus. nih.gov

This phenomenon is not limited to endogenous developmental programs. External biotic factors can also induce species-specific metabolic shifts. For instance, studies on Pistacia palaestina trees show that different species of gall-forming aphids trigger unique metabolic changes in the host plant. mdpi.com These aphids manipulate the plant's metabolism, leading to the accumulation of specific terpenoids and phenolics that define the gall's structure and chemical defenses, creating a distinct metabolic profile for each aphid-plant interaction. mdpi.com While not directly measured in that study, this compound belongs to the class of phenolic compounds known to be involved in such defensive roles. oup.com

The presence of this compound has been reported in a variety of plant species, each with its own unique metabolic context.

Table 2: Documented Occurrence of this compound in Various Plant Species
SpeciesFamilyMetabolic Context/Note
Cyperus esculentus / Cyperus rotundusCyperaceaeIdentified as a differentially accumulated metabolite contributing to species-specific metabolic profiles. nih.govresearchgate.net
Picea abies (Norway Spruce)PinaceaeReported as a constituent. nih.gov
Crocus sativus (Saffron Crocus)IridaceaeReported as a constituent. nih.gov

Ultimately, the accumulation of this compound is not an isolated event but rather a marker within a complex metabolic network. Its presence and concentration are governed by the genetic regulation of biosynthetic pathways, contributing to the unique chemical identity and ecological adaptations of a plant species. nih.govnih.gov

Investigations into Biological Activities and Molecular Mechanisms of 6 O Acetylastragalin

Exploration of Activities Based on Structural Classification (Flavonoid Glycoside)

Flavonoids, a diverse group of polyphenolic compounds found in many plants, are known for a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. researchgate.netnih.gov The structure of a flavonoid, including the presence and position of hydroxyl groups and glycosidic linkages, significantly influences its biological effects. researchgate.net Glycosylation, the attachment of a sugar moiety, is a common modification of flavonoids in plants and can alter their stability, solubility, and bioavailability. nih.gov

As a flavonoid glycoside, 6''-O-Acetylastragalin's biological activities are inherently linked to this structural classification. Flavonoid glycosides often exhibit different or modified activities compared to their aglycone (non-sugar) counterparts. researchgate.net While O-glycosylation can sometimes reduce certain biological activities, it can enhance others. researchgate.net For instance, some flavonoid glycosides have shown improved anti-HIV, tyrosinase inhibition, and antiallergic activities. researchgate.net Research on various flavonoid glycosides has demonstrated their potential in marine antifouling applications and as inhibitors of enzymes like α-glucosidase. rsc.orgmdpi.com

Comparative Studies with Unacetylated Astragalin (B1665802)

Understanding the specific contributions of the acetyl group at the 6''-position requires direct comparison with its parent compound, astragalin.

Differential Effects on Cellular Signaling Pathways

While specific comparative studies on the differential effects of this compound and astragalin on cellular signaling pathways are not extensively detailed in the provided results, general knowledge of flavonoid activity can provide a framework. Astragalin itself is known to modulate several key signaling pathways, including the NF-κB and MAPK signaling pathways, which are crucial in inflammatory responses. phytopurify.comfrontiersin.org The addition of an acetyl group to the sugar moiety, as in this compound, can alter the molecule's polarity and steric hindrance, potentially influencing its interaction with cellular membranes and proteins involved in these pathways.

For example, a study on tiliroside (B191647), a flavonoid glycoside with a p-coumaroyl group at the 6''-position, showed enhanced cytoprotective effects compared to astragalin. mdpi.com This suggests that acylation at this position can significantly impact biological activity, likely through altered interactions with cellular signaling components. mdpi.com

Modulation of Enzymatic Activities (e.g., α-Glucosidase, PTP1B)

The inhibition of enzymes such as α-glucosidase and protein tyrosine phosphatase 1B (PTP1B) is a key area of investigation for anti-diabetic agents. nih.govwhiterose.ac.uk

α-Glucosidase: This enzyme is involved in the digestion of carbohydrates, and its inhibition can help manage blood glucose levels. whiterose.ac.uk Studies have shown that flavonoids and their glycosides can be potent α-glucosidase inhibitors. d-nb.infonih.gov While direct comparative data for this compound and astragalin is limited, a study on other flavonoids revealed that derivatives with different substitutions exhibited varied inhibitory potential against α-glucosidase. nih.gov For instance, astragalin itself has been shown to inhibit α-glucosidase in a mixed-type inhibition manner. d-nb.info The acetylation at the 6''-position could potentially alter the binding affinity of the molecule to the enzyme's active site.

PTP1B: PTP1B is a negative regulator of the insulin (B600854) signaling pathway, and its inhibition is a therapeutic target for type 2 diabetes and obesity. researchgate.netnih.gov Several flavonoids have been identified as PTP1B inhibitors. nih.govresearchgate.net Astragalin has been reported as a PTP1B inhibitor. chemfaces.com The presence of the acetyl group in this compound could influence its interaction with the PTP1B active site, potentially leading to a different inhibitory profile compared to astragalin.

Table 1: Comparative Inhibitory Activities of Astragalin and Related Flavonoids

CompoundTarget EnzymeIC50 (µM)Type of Inhibition
Astragalinα-Glucosidase>100 (in one study)Mixed-type
AstragalinPTP1BNot specified, but identified as an inhibitorNot specified
Acarbose (standard)α-Glucosidase110.48Competitive

Data compiled from multiple sources. d-nb.infochemfaces.com

Mechanistic Studies at the Cellular and Molecular Level

The biological effects of this compound are ultimately determined by its interactions at the cellular and molecular levels.

Regulation of Gene Expression and Protein Synthesis

Gene expression is a fundamental process where the information encoded in a gene is used to create a functional product, such as a protein. wikipedia.org This process is tightly regulated at multiple levels, including transcription and translation. savemyexams.comnih.gov

While direct evidence for this compound's role in regulating gene expression and protein synthesis is not available in the provided search results, flavonoids, in general, are known to influence these processes. They can affect the expression of genes involved in inflammation, cell cycle, and apoptosis. frontiersin.org For example, astragalin has been shown to suppress the expression of pro-inflammatory cytokines. phytopurify.com

Protein synthesis is a highly energy-consuming process and is regulated by various signaling pathways, such as the mTOR pathway. nih.govaging-us.com Stress conditions can lead to the inhibition of protein synthesis. nih.gov It is plausible that this compound, as a flavonoid glycoside, could modulate these pathways, thereby affecting protein synthesis.

Interaction with Specific Cellular Targets and Receptors

The biological activity of a compound is initiated by its binding to specific cellular targets, such as enzymes and receptors. Astragalin has been found in the cytoplasm and extracellular space. nih.gov The acetylation of astragalin to form this compound could alter its cellular uptake and distribution, potentially leading to interactions with different or the same targets but with different affinities.

A study involving transcriptomic and metabolomic approaches in Cyperus esculentus and Cyperus rotundus identified this compound as one of the differentially accumulated metabolites. nih.govresearchgate.netresearchgate.net This suggests a role for this compound in the distinct metabolic pathways of these plants, which could be linked to the regulation of specific enzymes and transcription factors involved in triacylglycerol (TAG) biosynthesis, such as ABI3 and WRI1. nih.govresearchgate.net

Structure Activity Relationship Sar Studies of Acetylated Flavonoid Glycosides

Influence of the Acetyl Group at the 6''-Position on Biological Function

The acetylation of flavonoid glycosides, particularly at the 6''-position of the sugar moiety, can modulate their biological activities. This modification can alter the molecule's polarity, lipophilicity, and steric properties, which in turn affects its absorption, distribution, metabolism, and interaction with target enzymes or receptors.

Research has shown that acetylation can either enhance or decrease the biological effects of flavonoids depending on the specific compound and the activity being measured. For instance, in a study on various flavonoid aglycones, acetylation of kaempferol (B1673270) and quercetin (B1663063) enhanced their ability to inhibit the proliferation of cancer cells. mdpi.com Conversely, the acetylation of myricetin (B1677590) resulted in a reduced inhibitory effect. mdpi.com

The following table summarizes the varied effects of acetylation on the biological activities of different flavonoids.

FlavonoidEffect of Acetylation on BioactivityCell Line/TargetSource
KaempferolEnhanced inhibition of cell proliferationMDA-MB-231, HCT-116, HepG2 mdpi.com
QuercetinEnhanced inhibition of cell proliferationMDA-MB-231, HCT-116, HepG2 mdpi.com
MyricetinDecreased inhibition of cell proliferationMDA-MB-231 mdpi.com
ApigeninEnhanced inhibition of cell proliferation (7,4'-O-diacetate)HCT-116 mdpi.com
ApigeninNo enhanced inhibition of cell proliferation (5,7,4'-O-triacetate)MDA-MB-231, HCT-116, HepG2 mdpi.com
Chrysoeriol GlycosideEnhanced antioxidant activityLDL and serum models nih.gov
Green Tea Flavonoid GlycosidesLowered inhibitory actionα-glucosidase and α-amylase nih.gov

Comparison of Acetylation with Other Acyl Modifications (e.g., Galloylation) on Glycoside Activities

Beyond acetylation, other acyl modifications, such as galloylation, also play a crucial role in the bioactivity of flavonoid glycosides. Comparative studies of these different acyl groups provide deeper insights into the SAR of these compounds.

Galloylation, the addition of a galloyl group, has been shown to significantly enhance the antioxidant and anti-inflammatory properties of flavonoid glycosides. nih.govencyclopedia.pub In a study on Jussiaea repens, flavonoid glycosides with galloyl moieties demonstrated improved hepatoprotective and anti-inflammatory actions. nih.govencyclopedia.pub Similarly, galloylated flavonol glycosides from Pemphis acidula were found to be more potent antioxidants than their non-galloylated counterparts. znaturforsch.com

In contrast to acetylation, which can have variable effects, galloylation often leads to a more consistent enhancement of certain biological activities. For example, while acylation with an acetyl group in green tea flavonoids decreased their antidiabetic potential, high levels of galloylated flavonoid glycosides have been correlated with antidiabetic action in other plant extracts. nih.gov

The nature of the acyl group itself is a determining factor. For instance, in a study on butyrylcholinesterase inhibition, acylation with a p-coumaroyl group was more effective than a feruloyl group. mdpi.com This suggests that the size, aromaticity, and electronic properties of the acyl moiety are critical for its interaction with the enzyme's active site.

The table below compares the effects of acetylation and galloylation on the biological activities of flavonoid glycosides.

ModificationFlavonoid TypeBiological ActivityEffectSource
AcetylationKaempferol, QuercetinAnticancerEnhanced mdpi.com
AcetylationGreen Tea GlycosidesAntidiabeticDecreased nih.gov
GalloylationFlavonoid GlycosidesAntioxidantEnhanced znaturforsch.com
GalloylationFlavonoid GlycosidesAnti-inflammatoryEnhanced nih.govencyclopedia.pub
GalloylationFlavonoid GlycosidesHepatoprotectiveEnhanced nih.govencyclopedia.pub
p-CoumaroylationFlavonoid GlycosidesAnti-butyrylcholinesteraseMore active than feruloylation mdpi.com

In Silico Modeling and Computational Approaches for SAR Prediction

In silico modeling and computational chemistry are powerful tools for predicting and understanding the structure-activity relationships of flavonoid glycosides like 6''-O-Acetylastragalin. These methods allow for the rapid screening of large numbers of compounds and provide insights into their interactions with biological targets at a molecular level.

Molecular docking is a commonly used computational technique to predict the binding orientation and affinity of a ligand to a target protein. For instance, docking studies have been used to investigate the interaction of flavonoids with various enzymes. researchgate.net A study involving this compound used molecular docking to screen its binding affinity against proteases of SARS-CoV-2, indicating its potential as a viral inhibitor. Another computational study on astragalin (B1665802) (the non-acetylated form) revealed its binding to DNA, likely through intercalation stabilized by hydrogen bonds. ebi.ac.uk

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical relationship between the chemical structure of a compound and its biological activity. walisongo.ac.id These models use molecular descriptors that quantify various physicochemical properties of the molecules, such as hydrophobicity, electronic effects, and steric factors, to predict their activity. walisongo.ac.id For flavonoids, QSAR models have been developed to predict their anti-HBV activities. plos.org

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can also be predicted using computational tools. nih.gov These predictions are crucial in the early stages of drug discovery to assess the druglikeness of a compound. journalgrid.com For example, online servers can predict properties like blood-brain barrier permeability and potential toxicity. nih.govjournalgrid.com

The following table outlines some computational approaches and their applications in studying flavonoid glycosides.

Computational MethodApplicationExample FindingSource
Molecular DockingPredicting binding affinity and orientationThis compound showed good binding scores against SARS-CoV-2 proteases.
Molecular DockingUnderstanding ligand-target interactionsAstragalin binds to DNA through intercalation and hydrogen bonding. ebi.ac.uk
QSARPredicting biological activity from structureA model was developed to predict the anti-HBV activity of flavonols. plos.org
ADMET PredictionAssessing pharmacokinetic and toxicity profilesFlavonoid acetamide (B32628) derivatives showed favorable ADMET properties. nih.gov

Elucidation of Pharmacophoric Requirements for Specific Activities

A pharmacophore is the three-dimensional arrangement of essential features in a molecule that is responsible for its biological activity. Identifying the pharmacophore of a class of compounds is crucial for designing new and more potent analogs.

For flavonoids, key pharmacophoric features often include hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), and aromatic rings (AR). mdpi.com The number and position of hydroxyl and methoxy (B1213986) groups on the flavonoid rings are critical determinants of their activity. nih.gov

SAR studies have revealed specific structural requirements for various biological activities:

Antioxidant Activity : The antioxidant capacity of flavonoids is influenced by the presence of hydroxyl groups, a carbonyl group at the C-4 position, and double bonds in the A, B, and C rings that allow for electron delocalization. nih.gov

Neuroprotective Activity : For neuroprotective effects, the presence of a dihydroxy group in the B ring and acylation are considered important. encyclopedia.pubmdpi.com Quercetin analogs are often more active than kaempferol analogs in this regard. encyclopedia.pubmdpi.com The presence of a hydroxyl group at C3' and a methoxy group at C7 have also been identified as important for neuroprotective and anti-inflammatory activities. nih.gov

Anti-inflammatory Activity : The presence of a methoxy group at the C7 position and a hydroxyl group at the C3' position appear to enhance the anti-inflammatory activity of flavones. nih.gov

Anticancer Activity : The substitution pattern on the flavonoid nucleus is crucial. For example, in some quinoxaline (B1680401) derivatives, an electron-releasing group like a methoxy group is essential for anticancer activity, while electron-withdrawing groups decrease it. mdpi.com

The table below summarizes some key pharmacophoric features of flavonoids for different biological activities.

Biological ActivityKey Pharmacophoric FeaturesSource
AntioxidantHydroxyl groups, C4-carbonyl, double bonds in rings for electron delocalization nih.gov
NeuroprotectiveDihydroxy group in B-ring, acylation, C3'-hydroxyl, C7-methoxy encyclopedia.pubmdpi.comnih.gov
Anti-inflammatoryC7-methoxy group, C3'-hydroxyl group nih.gov
AnticancerSpecific substitution patterns (e.g., electron-releasing groups) mdpi.com

Preclinical Pharmacological Investigations of 6 O Acetylastragalin

Design and Implementation of In Vitro Efficacy Studies

In vitro studies provide the initial assessment of a compound's biological activity in a controlled laboratory setting. These experiments are crucial for understanding how 6''-O-Acetylastragalin interacts with cells and specific molecular targets.

The choice of cell lines is critical for obtaining relevant data on the potential therapeutic applications of this compound. For metabolic research, particularly in the context of obesity, the 3T3-L1 preadipocyte cell line is a widely used and relevant model. researchgate.netnih.gov These cells can be induced to differentiate into adipocytes, mimicking the process of fat cell formation in the body. nih.gov

Research on hulless barley polyphenol extract, which contains this compound, has utilized the 3T3-L1 cell line to investigate its effects on adipogenesis (the formation of fat cells). researchgate.netnih.gov This model allows scientists to observe the direct impact of the compound on preadipocyte differentiation and lipid accumulation. researchgate.netnih.gov The selection of this cell line is based on its ability to provide a robust and reproducible system for screening compounds with anti-obesity potential. nih.gov

Table 1: Cellular Model for In Vitro Obesity Studies

Cell Line Cell Type Relevance to Disease State Application in this compound Research

| 3T3-L1 | Mouse preadipocyte | Models adipogenesis and lipid accumulation, key processes in obesity. researchgate.netnih.gov | Used to evaluate the inhibitory effect of extracts containing this compound on adipocyte differentiation. researchgate.netnih.gov |

Target engagement assays are designed to confirm that a compound interacts with its intended molecular target. nih.govnih.govrevvity.co.jp For this compound, as part of a polyphenol extract, studies have focused on its ability to modulate pathways involved in adipogenesis. researchgate.netnih.gov

In studies using 3T3-L1 cells, treatment with an extract containing this compound was shown to suppress the expression of key adipogenic transcription factors. researchgate.netnih.gov This demonstrates engagement with the molecular machinery of fat cell development. The primary pathways and targets modulated are detailed below.

Table 2: Target Engagement and Pathway Modulation in 3T3-L1 Cells

Target/Pathway Description Effect of Extract Containing this compound
PPARγ (Peroxisome Proliferator-Activated Receptor γ) A master regulator of adipogenesis. nih.gov Suppressed expression. researchgate.netnih.gov
C/EBPα (CCAAT/Enhancer-Binding Protein α) A key transcription factor that works with PPARγ to promote adipocyte differentiation. nih.gov Suppressed expression. researchgate.netnih.gov
FAS (Fatty Acid Synthase) An enzyme critical for the synthesis of fatty acids. nih.gov Suppressed expression. researchgate.netnih.gov

| FABP4 (Fatty Acid-Binding Protein 4) | A protein involved in the transport of fatty acids within the cell. nih.gov | Suppressed expression. researchgate.netnih.gov |

The downregulation of these specific genes provides strong evidence that the extract, and by extension its active components like this compound, engages with and modulates the primary pathways controlling adipogenesis. researchgate.netnih.gov

A key therapeutic strategy for managing obesity is to inhibit enzymes involved in the digestion and absorption of dietary fats and carbohydrates. mdpi.com Enzyme inhibition assays measure the ability of a compound to block the activity of these specific enzymes.

Extracts from hulless barley, containing this compound, have been tested for their inhibitory effects on several key obesity-related enzymes. researchgate.net The results show a dose-dependent inhibition of α-amylase, α-glucosidase, and pancreatic lipase (B570770). researchgate.net Inhibition of these enzymes can delay the absorption of glucose and dietary fats, which is a beneficial effect in the context of obesity management. researchgate.netmdpi.com

Table 3: Inhibition of Obesity-Related Enzymes by Hulless Barley Polyphenol Extract

Enzyme Function Relevance to Obesity Inhibitory Effect
α-Amylase Breaks down starches into simpler sugars. researchgate.net Inhibition slows carbohydrate digestion and glucose absorption. researchgate.net Dose-dependent inhibition observed. researchgate.net
α-Glucosidase Breaks down disaccharides into glucose. researchgate.net Inhibition delays glucose absorption, managing post-meal blood sugar spikes. researchgate.netmdpi.com Dose-dependent inhibition observed. researchgate.net

| Pancreatic Lipase | Hydrolyzes dietary fats (triglycerides) in the intestine. researchgate.netejgm.co.uk | Inhibition reduces fat absorption from the diet. researchgate.netmdpi.comejgm.co.uk | Dose-dependent inhibition observed. researchgate.net |

These findings suggest that this compound, as a component of this extract, contributes to its anti-obesity potential through the direct inhibition of digestive enzymes. researchgate.net

Assays for Target Engagement and Pathway Modulation

Methodologies for In Vivo Preclinical Efficacy Assessment

Following promising in vitro results, in vivo studies in animal models are conducted to assess efficacy in a whole biological system. These studies are essential for understanding how the compound behaves in a more complex physiological environment.

The selection of an appropriate animal model is crucial for the preclinical evaluation of a compound's efficacy. The model should mimic the key aspects of the human disease being studied. nih.gov For obesity research, diet-induced obese (DIO) mice are a standard and relevant model. nih.govnih.gov These animals develop metabolic dysfunctions, including weight gain and leptin resistance, that are comparable to human obesity. nih.govnih.gov

In the context of related flavonoids, studies have also utilized rat models for other conditions. For instance, a rat model of recurrent spontaneous abortion (RSA) was used to study the tissue distribution and effects of astragalin (B1665802), a closely related compound. nih.gov This demonstrates the selection of specific animal models based on the therapeutic indication being investigated.

Table 4: Examples of Animal Models for Preclinical Research

Animal Model Disease State Key Pathophysiological Features Relevance for Compound Evaluation
Diet-Induced Obese (DIO) Mice Obesity, Type 2 Diabetes Weight gain, hyperleptinemia, insulin (B600854) resistance, hepatic steatosis. nih.govnih.gov Allows for the assessment of anti-obesity and leptin-sensitizing effects of therapeutic agents. nih.govnih.gov

| Rat Model of Recurrent Spontaneous Abortion (RSA) | Recurrent Spontaneous Abortion | Induced hormonal imbalance and immune dysregulation. nih.gov | Used to study the pharmacokinetics and tissue-specific effects of related flavonoids like astragalin. nih.gov |

Pharmacokinetics (PK) describes the journey of a drug through the body, encompassing absorption, distribution, metabolism, and excretion (ADME). genomind.comdroracle.ai Understanding the PK profile of this compound is essential for its development as a therapeutic agent.

While specific, detailed ADME studies exclusively on purified this compound are not widely published, valuable insights can be drawn from studies on related compounds and extracts. A study on astragalin in rats provided data on its plasma concentration over time and its distribution to various organs. nih.gov

Absorption: The process by which the compound enters the bloodstream. genomind.comdroracle.ai Flavonoid glycosides can be absorbed in the small intestine or be metabolized by gut microbiota before absorption.

Distribution: The journey of the compound through the bloodstream to various tissues. genomind.comdroracle.ai A study on rats with RSA showed that astragalin distributed to the liver, heart, spleen, lung, and kidney. nih.gov

Metabolism: The breakdown of the compound, primarily in the liver by enzymes like Cytochrome P450s. genomind.comnih.gov

Excretion: The removal of the compound and its metabolites from the body, mainly via the kidneys (urine) or in the feces. genomind.comdroracle.ai

A study investigating the pharmacokinetics of astragalin and hyperoside (B192233) in rats after oral administration of a Semen Cuscutae extract successfully developed and validated an HPLC-MS/MS method for their simultaneous determination in plasma, providing a framework for future PK studies. rsc.org

Table 5: Key Pharmacokinetic Processes (ADME)

Process Description Relevance to this compound
Absorption Movement from the administration site into the bloodstream. genomind.com In silico analysis of the related flavonoid tiliroside (B191647) suggests a good absorption index for penetrating biological membranes. scielo.br
Distribution Reversible transfer of a drug from the bloodstream to various tissues. genomind.com The related compound astragalin was found to be widely distributed in major organs in rats. nih.gov
Metabolism Chemical conversion of the compound into metabolites. genomind.com Likely undergoes Phase I and Phase II metabolism, common for flavonoids. nih.gov

| Excretion | Removal of the compound and its metabolites from the body. genomind.com | Primarily through renal and biliary pathways. droracle.ai |

Assessment of Pharmacodynamic (PD) Responses and Biomarkers

The direct preclinical pharmacodynamic (PD) assessment of this compound is limited in publicly available research. However, insights into its potential PD responses and relevant biomarkers can be inferred from studies on its parent compounds, kaempferol (B1673270) and astragalin (kaempferol-3-O-glucoside). These flavonoids are known for their anti-inflammatory and antioxidant activities. africanjournalofbiomedicalresearch.comresearchgate.nettandfonline.com

Preclinical studies on kaempferol and astragalin have identified several pharmacodynamic effects and associated biomarkers. For instance, in a study investigating the anti-inflammatory properties of astragalin in mouse mammary epithelial cells stimulated with lipopolysaccharide (LPS), a significant reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) was observed. nih.gov Additionally, the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) was inhibited. nih.gov These findings suggest that this compound may exert similar effects, and these molecules could serve as relevant biomarkers for its anti-inflammatory activity.

The antioxidant potential of kaempferol has been demonstrated through its ability to enhance the levels of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH). mdpi.com Conversely, it has been shown to decrease levels of malondialdehyde (MDA), a marker of lipid peroxidation. nih.gov These markers are indicative of a compound's ability to mitigate oxidative stress. A study on a hulless barley polyphenol extract, which contains this compound, demonstrated an alleviation of intracellular lipid accumulation by reducing oxidative stress, although the specific contribution of this compound to this effect was not isolated.

In the context of neurodegenerative disease models, kaempferol has been found to restore spatial memory, an effect potentially mediated by increasing hippocampal levels of SOD and glutathione. nih.gov The table below summarizes key pharmacodynamic responses and biomarkers identified for the related compounds, kaempferol and astragalin, which could be considered in preclinical investigations of this compound.

CompoundModelPharmacodynamic ResponseBiomarkers
Astragalin LPS-stimulated mouse mammary epithelial cellsAnti-inflammatory↓ TNF-α, ↓ IL-6, ↓ iNOS, ↓ COX-2, ↓ TLR4 expression, ↓ NF-κB activation nih.gov
Kaempferol Rat model of sporadic Alzheimer's diseaseNeuroprotective, Antioxidant↑ SOD, ↑ Glutathione, ↓ Malondialdehyde nih.gov
Kaempferol Various cancer cell linesAnti-proliferative, Pro-apoptotic↓ Cyclin D1, ↑ p53, ↑ p21, ↑ Caspase-3 nih.gov

This table presents data from studies on astragalin and kaempferol, which may serve as a reference for investigating this compound.

Consideration of Biological Variables in Preclinical Research Design (e.g., Sex Differences)

The inclusion of sex as a biological variable is a critical aspect of modern preclinical research design to ensure the generalizability and translational relevance of findings. tandfonline.com Historically, preclinical studies have often utilized only male animals, which can lead to a skewed understanding of a compound's efficacy and safety, as significant sex-related differences in pharmacokinetics and pharmacodynamics can exist. tandfonline.com

For this compound specifically, there is a notable lack of preclinical studies that have explicitly investigated sex differences in its pharmacological effects. However, the importance of such considerations can be highlighted by examining research on its parent flavonoid, kaempferol. A study on a rat model of sporadic Alzheimer's disease found that kaempferol successfully restored spatial memory impairment independently of gender. nih.gov This investigation demonstrated that chronic treatment with kaempferol improved spatial memory acquisition and retrieval and modulated oxidative stress markers in both male and female rats. nih.gov Specifically, the study reported increased levels of superoxide dismutase (SOD) and glutathione, and decreased levels of malondialdehyde in the hippocampus of both sexes. nih.gov

This finding of a sex-independent effect is valuable, but it does not negate the need for routine inclusion of both sexes in preclinical research. For other flavonoids, sex-dependent effects have been observed. For example, some studies have suggested that the administration of certain phenols can result in different distributions in the plasma, brain, and liver of female and male rats, which could influence their biological activities. nih.gov

Therefore, when designing preclinical studies for this compound, it is imperative to include both male and female subjects. This approach allows for the identification of any potential sex-specific differences in therapeutic efficacy or adverse effects, which is crucial for the compound's future clinical development. The following table outlines the findings of a study on kaempferol that considered sex as a biological variable.

CompoundModelSexKey Findings
Kaempferol Rat model of sporadic Alzheimer's diseaseMale & FemaleChronic treatment significantly improved spatial memory acquisition and retrieval in both sexes. Increased hippocampal levels of SOD and glutathione, and decreased malondialdehyde were observed in both male and female rats. nih.gov

This table illustrates an example of a preclinical study on a related compound where sex was considered as a biological variable.

Future Directions in 6 O Acetylastragalin Research

Comprehensive Elucidation of Bioactivities and Mechanisms of Action

While its parent compound, astragalin (B1665802), is known for a spectrum of pharmacological properties including anti-inflammatory, antioxidant, and neuroprotective effects, the specific bioactivities of 6''-O-Acetylastragalin remain less explored. nih.govresearchgate.net Future research will need to systematically screen the compound for a wide array of biological effects. Initial studies on astragalin have shown it can modulate complex signaling networks, such as the NF-κB, MAPK, and JAK/STAT pathways, to exert its anti-inflammatory effects. nih.govgutnliver.orgchemfaces.com

A primary future goal will be to determine if the acetyl group at the 6''-position enhances or alters these known activities. For instance, research on astragalin has demonstrated its potential to alleviate neuroinflammation and protect against neurodegenerative processes. nih.govijsit.comfrontiersin.org Investigations should explore whether this compound possesses superior neuroprotective capabilities. frontiersin.orglidsen.com This involves detailed in vitro and in vivo studies to map its precise mechanisms of action, identifying the specific cellular receptors, enzymes, and transcription factors it interacts with. nih.gov Understanding these interactions at a molecular level is crucial for identifying its potential as a therapeutic agent for conditions ranging from inflammatory disorders to neurodegenerative diseases. nih.govnih.gov

Advanced Structural Modifications for Enhanced Potency and Selectivity

The chemical structure of this compound offers a scaffold for synthetic modifications aimed at enhancing its therapeutic properties. Future research will focus on creating novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. mdpi.com Techniques in medicinal chemistry can be employed to introduce various functional groups to the flavonoid backbone. biotechrep.ir For example, modifications could be designed to increase the compound's ability to cross biological membranes, such as the blood-brain barrier, or to improve its binding affinity to a specific molecular target.

The synthesis of new derivatives, such as those involving changes to the glycosidic moiety or the aromatic rings, could lead to compounds with more targeted effects and fewer off-target interactions. nahrainuniv.edu.iq Structure-activity relationship (SAR) studies will be essential in this endeavor, providing insights into how specific chemical features correlate with biological activity. mdpi.com This iterative process of design, synthesis, and biological evaluation is key to developing second-generation compounds with optimized therapeutic potential.

Sustainable Sourcing and Biotechnological Production Strategies

The traditional extraction of flavonoids from plant sources can be inefficient and unsustainable, often resulting in low yields and being dependent on geographical and environmental factors. frontiersin.orgbiotechrep.ir A critical future direction for this compound research is the development of sustainable and scalable production methods. Biotechnology offers promising alternatives to conventional extraction. nih.govresearchgate.net

Metabolic engineering and synthetic biology are powerful tools for producing flavonoids in microbial hosts like bacteria and yeast. biotechrep.irfrontiersin.orgbiotechrep.ir By introducing and optimizing the biosynthetic pathways from plants into these microorganisms, it is possible to achieve high-yield production in controlled fermenters. frontiersin.orgnih.gov This approach not only ensures a reliable supply of the compound but also opens up possibilities for producing novel derivatives through engineered pathways. nih.gov Furthermore, plant cell and tissue culture technologies represent another viable avenue for producing this compound in a controlled environment, independent of the limitations of agricultural cultivation. researchgate.net

Integration of Omics Technologies for Systems-Level Understanding

To gain a holistic understanding of how this compound affects biological systems, future research must integrate "omics" technologies. biobide.com These high-throughput methods—including genomics, transcriptomics, proteomics, and metabolomics—provide a comprehensive snapshot of the molecular changes occurring within a cell or organism in response to the compound. nih.govfrontiersin.orgnih.gov

By applying these technologies, researchers can move beyond single-pathway analysis to build a systems-level view of the compound's mechanism of action. biobide.com For example, transcriptomics can reveal which genes are turned on or off in the presence of the compound, while proteomics can identify changes in protein expression and post-translational modifications. mdpi.com Metabolomics, the study of all metabolites in a system, can show how the compound alters the cell's metabolic network. frontiersin.org Integrating these multi-omics datasets will be crucial for identifying novel biomarkers of efficacy, uncovering unexpected therapeutic effects, and understanding the complex interactions between the compound and the biological system. mdpi.comresearchgate.netnih.govresearchgate.net

Development of Standardized Reference Materials for Research

To ensure the reliability, reproducibility, and accuracy of research findings on this compound, the development of a certified reference material (CRM) is essential. beamex.comwikipedia.org A CRM is a highly pure and well-characterized substance that serves as a benchmark for analytical measurements. beamex.comnist.gov Organizations like the National Institute of Standards and Technology (NIST) provide such materials to help laboratories calibrate instruments and validate analytical methods. nist.govgovinfo.gov

The availability of a this compound CRM would allow researchers worldwide to work with a consistent, quality-assured standard. This is critical for comparing results across different studies and for regulatory purposes should the compound ever be considered for clinical development. The process of creating a CRM involves rigorous chemical analysis to confirm its identity and purity, ensuring that all researchers are starting from the same baseline. wikipedia.orgnist.gov

Q & A

Basic: What analytical techniques are essential for validating the purity and structure of 6''-O-Acetylastragalin in experimental settings?

To ensure structural fidelity and purity, researchers should employ a combination of high-performance liquid chromatography (HPLC) for quantitative purity assessment, nuclear magnetic resonance (NMR) spectroscopy for confirming stereochemical and functional group integrity, and mass spectrometry (MS) for molecular weight verification. For example, HPLC retention times and peak symmetry can indicate impurities, while 1^1H- and 13^13C-NMR spectra should align with the compound’s known chemical shifts (e.g., [(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate) . Calibration with certified reference materials is critical for reproducibility.

Basic: How does the solubility profile of this compound influence experimental design in pharmacological studies?

This compound is soluble in chloroform, dichloromethane, DMSO, and acetone, but its limited aqueous solubility necessitates solvent optimization for in vitro assays. For cell-based studies, stock solutions in DMSO should be diluted to ≤0.1% v/v to avoid cytotoxicity. Pre-formulation studies using dynamic light scattering (DLS) or co-solvency approaches (e.g., PEG-400) can enhance bioavailability. Dilution tables (e.g., 1 mM = 2.0392 mL in DMSO) should be rigorously validated to prevent precipitation .

Basic: What are the recommended storage conditions to maintain this compound stability during long-term experiments?

Lyophilized this compound should be stored at -20°C in a desiccated environment to prevent hydrolysis of the acetyl group. Repeated freeze-thaw cycles must be avoided. For short-term use, aliquots in inert solvents (e.g., anhydrous DMSO) under argon atmosphere can minimize degradation. Stability should be monitored via periodic HPLC analysis to detect decomposition products .

Advanced: How can researchers reconcile contradictory data on the bioactivity of this compound across different studies?

Discrepancies in bioactivity (e.g., antioxidant vs. pro-inflammatory effects) may arise from differences in assay conditions (e.g., cell lines, solvent systems) or impurity profiles. A systematic approach includes:

  • Comparative meta-analysis of published protocols (e.g., concentration ranges, incubation times).
  • Dose-response validation using orthogonal assays (e.g., ROS scavenging and NF-κB inhibition).
  • Batch-to-batch consistency checks via HPLC-MS to rule out structural analogs or degradation .

Advanced: What experimental strategies can elucidate the mechanism of this compound's supercoolant properties in organ preservation?

The compound’s role in sub-zero non-freezing preservation (e.g., rat heart models) requires:

  • Thermodynamic profiling using differential scanning calorimetry (DSC) to study ice-crystal suppression.
  • Molecular dynamics simulations to assess interactions with membrane phospholipids.
  • In vivo validation of ischemia-reperfusion injury markers (e.g., troponin levels) post-preservation. Cross-referencing with structurally related flavonoids (e.g., kaempferol derivatives) can identify critical acetyl-group contributions .

Advanced: How should researchers design pharmacokinetic studies for this compound to account for its metabolic instability?

Given its susceptibility to esterase-mediated hydrolysis, studies must include:

  • Stability assays in plasma and hepatocyte cultures to quantify degradation rates.
  • LC-MS/MS quantification of the parent compound and metabolites (e.g., deacetylated form).
  • Pharmacokinetic modeling to adjust dosing intervals and optimize bioavailability. Co-administration with esterase inhibitors (e.g., bis-4-nitrophenyl phosphate) may extend half-life .

Basic: What are the primary challenges in synthesizing this compound, and how can they be mitigated?

Key challenges include regioselective acetylation of the 6''-OH group and purification of the product from mono-/di-acetylated byproducts. Strategies:

  • Protecting group chemistry (e.g., tert-butyldimethylsilyl for transient hydroxyl protection).
  • Semi-preparative HPLC with C18 columns for high-resolution separation.
  • Real-time reaction monitoring via thin-layer chromatography (TLC) or inline FTIR .

Advanced: How can computational methods enhance the understanding of this compound's structure-activity relationships (SAR)?

  • Docking studies (e.g., AutoDock Vina) to predict binding affinities for targets like COX-2 or PI3K.
  • QSAR models using descriptors like logP, polar surface area, and H-bond donors.
  • ADMET prediction (e.g., SwissADME) to prioritize derivatives with improved bioavailability. Validation via in vitro assays is essential to confirm computational findings .

Basic: What ethical considerations are critical when using this compound in animal studies?

  • 3R compliance (Replacement, Reduction, Refinement) to minimize animal use.
  • Dose justification via prior in silico/in vitro toxicity screening (e.g., Ames test).
  • Institutional Animal Care and Use Committee (IACUC) approval for protocols involving prolonged organ preservation .

Advanced: How can researchers address reproducibility issues in this compound studies across different laboratories?

  • Standardized protocols for synthesis, purification, and characterization (e.g., shared SOPs).
  • Inter-laboratory ring trials to validate assay reproducibility.
  • Open-access data repositories for raw NMR/MS spectra and crystallization conditions, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.